5,5-dimethyl-2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione
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Overview
Description
5,5-dimethyl-2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione is a complex organic compound that features a cyclohexane ring substituted with various functional groups, including an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5,5-dimethyl-2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s indole moiety is of interest for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing processes such as cell growth, apoptosis, and metabolism .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-ethyl-1,3-cyclopentadiene: Shares a similar cyclohexane core but lacks the indole moiety.
5,5-Dimethyl-1,3-dioxan-2-one: Another compound with a similar core structure but different functional groups.
Uniqueness
What sets 5,5-dimethyl-2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione apart is its unique combination of functional groups, particularly the indole moiety, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C24H29F3N2O3 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-C-propylcarbonimidoyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C24H29F3N2O3/c1-5-6-19(22-20(30)12-23(3,4)13-21(22)31)28-10-9-16-14(2)29-18-8-7-15(11-17(16)18)32-24(25,26)27/h7-8,11,29-30H,5-6,9-10,12-13H2,1-4H3 |
InChI Key |
XUOUXJHDXSMONF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NCCC1=C(NC2=C1C=C(C=C2)OC(F)(F)F)C)C3=C(CC(CC3=O)(C)C)O |
Origin of Product |
United States |
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